

# Experimental protocol for preparing 2,3'-Dichloro-4'-fluorobenzophenone

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## Compound of Interest

Compound Name: 2,3'-Dichloro-4'-fluorobenzophenone

Cat. No.: B1358994

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## Application Note: Synthesis of 2,3'-Dichloro-4'-fluorobenzophenone

### Introduction

**2,3'-Dichloro-4'-fluorobenzophenone** is a halogenated benzophenone derivative. Halogenated benzophenones are important structural motifs in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for the synthesis of **2,3'-Dichloro-4'-fluorobenzophenone** via a Friedel-Crafts acylation reaction. The described method is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

### General Principles

The synthesis of aryl ketones, such as **2,3'-Dichloro-4'-fluorobenzophenone**, is commonly achieved through a Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ). [2] The reaction proceeds through the formation of a reactive acylium ion, which then attacks the aromatic ring. Due to the electron-withdrawing nature of the ketone product, multiple acylations are generally avoided.[2]

## Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar dichlorofluorobenzophenone derivatives.

### Materials and Reagents

- 1,2-Dichloro-4-fluorobenzene
- 3-Chlorobenzoyl chloride
- Aluminum chloride ( $\text{AlCl}_3$ ), anhydrous
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous
- Hydrochloric acid ( $\text{HCl}$ ), concentrated
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), anhydrous
- Ethyl acetate (for extraction)
- Hexane (for recrystallization)
- Ice

### Instrumentation

- Round-bottom flask with a reflux condenser and a gas outlet
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Melting point apparatus
- NMR spectrometer

- Mass spectrometer

### Procedure

- **Reaction Setup:** In a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2-dichloro-4-fluorobenzene (1.0 eq) and anhydrous dichloromethane (100 mL).
- **Addition of Lewis Acid:** Cool the mixture to 0 °C using an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (1.2 eq) to the stirred solution.
- **Addition of Acylating Agent:** Slowly add 3-chlorobenzoyl chloride (1.0 eq) to the reaction mixture.
- **Reaction:** Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is expected to be complete within 5-7 hours.
- **Quenching:** After the reaction is complete, cool the mixture to 0 °C and slowly pour it over a mixture of crushed ice and concentrated hydrochloric acid (100 mL).
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Washing and Drying:** Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system, such as an ether-hexane mixture, to yield the final product, **2,3'-Dichloro-4'-fluorobenzophenone**.

## Data Presentation

Table 1: Summary of Reactants and Expected Product

Compound	Molecular Formula	Molecular Weight (g/mol)	Molar Ratio
1,2-Dichloro-4-fluorobenzene	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> F	164.99	1.0
3-Chlorobenzoyl chloride	C <sub>7</sub> H <sub>4</sub> Cl <sub>2</sub> O	175.01	1.0
Aluminum chloride	AlCl <sub>3</sub>	133.34	1.2
2,3'-Dichloro-4'-fluorobenzophenone	C <sub>13</sub> H <sub>7</sub> Cl <sub>2</sub> FO	285.10	-

Note: The expected yield for this type of reaction is typically in the range of 80-90%, based on analogous syntheses.

## Experimental Workflow



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Caption: Experimental workflow for the synthesis of **2,3'-Dichloro-4'-fluorobenzophenone**.

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## References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Experimental protocol for preparing 2,3'-Dichloro-4'-fluorobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358994#experimental-protocol-for-preparing-2-3-dichloro-4-fluorobenzophenone]

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